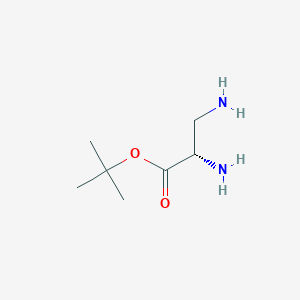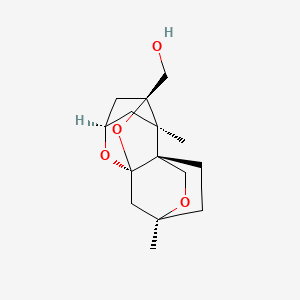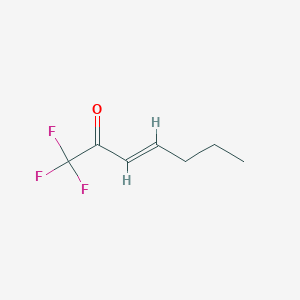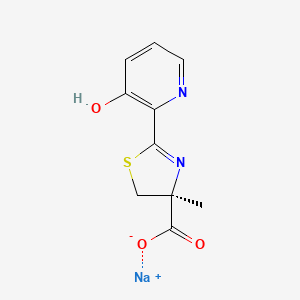
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene-graft-maleic anhydride (PSEBMA) is a thermoplastic triblock copolymer . It contains 2 wt% of maleic anhydride moieties and is known for its excellent mechanical, chemical, and thermal stability . It has been used for assembling elastomeric membranes with specific adsorption abilities .
Synthesis Analysis
PSEBMA can be synthesized via Friedel–Crafts bromoalkylation, substitution with malonate esters, and heterogeneous ester hydrolysis . Covalently crosslinked membranes can be obtained by condensation of maleic anhydride units with bisamine linkers, leading to amide and imide bonds formation .Molecular Structure Analysis
The molecular structure of PSEBMA involves a combination of polystyrene, poly(ethylene-ran-butylene), and maleic anhydride. The maleic anhydride moieties provide covalent reticulation/functionalization points to the materials .Chemical Reactions Analysis
Functionalization of PSEBMA membranes can be achieved by covalent reaction with β-aminocyclodextrins (CD), enabling cumulating elastomeric properties with host–guest complexation abilities .Physical and Chemical Properties Analysis
PSEBMA has a density of 0.91 g/mL at 25 °C and a viscosity of 1,500 cP, 20 % in toluene . Tuning the molecular weight and the stoichiometric ratio of bisamine linkers enables controlling the mechanical properties of elastomeric membranes .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE can be achieved through a three-step process. The first step involves the synthesis of polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene (SEBS) copolymer. The second step involves the functionalization of SEBS with maleic anhydride (MA) to obtain SEBS-g-MA. The final step involves the hydrolysis of SEBS-g-MA to obtain the desired product.", "Starting Materials": [ "Styrene", "Ethylene", "Butylene", "Sodium naphthalenide", "Maleic anhydride", "Toluene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of SEBS copolymer", "1. Dissolve styrene, ethylene, and butylene in toluene.", "2. Add sodium naphthalenide as a catalyst.", "3. Heat the mixture under nitrogen atmosphere for several hours.", "4. Cool the mixture and precipitate the copolymer with methanol.", "Step 2: Functionalization of SEBS with MA", "1. Dissolve SEBS copolymer in toluene.", "2. Add maleic anhydride and heat the mixture under nitrogen atmosphere.", "3. Cool the mixture and precipitate the product with methanol.", "Step 3: Hydrolysis of SEBS-g-MA", "1. Dissolve SEBS-g-MA in water.", "2. Add hydrochloric acid to adjust the pH to 2-3.", "3. Add sodium hydroxide to adjust the pH to 7-8.", "4. Heat the mixture under reflux for several hours.", "5. Cool the mixture and precipitate the product with methanol." ] } | |
CAS-Nummer |
124578-11-6 |
Molekularformel |
C9H10BrNO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?
A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







